Cas no 29802-22-0 ((2S)-N,N-dimethylpyrrolidine-2-carboxamide)

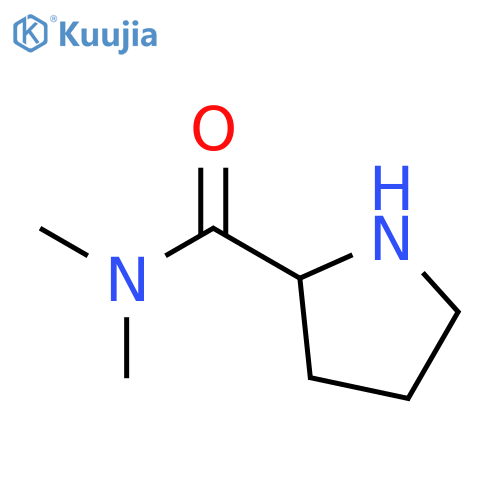

29802-22-0 structure

商品名:(2S)-N,N-dimethylpyrrolidine-2-carboxamide

(2S)-N,N-dimethylpyrrolidine-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- (S)-N,N-Dimethylpyrrolidine-2-carboxamide

- H-Pro-NMe2

- (2S)-N,N-Dimethylpyrrolidine-2-carboxamide

- L-N,N,-DIMETHYL-PROLINAMIDE

- L-Proline Dimethylamide

- (S)-2-(N,N-dimethylcarbamoyl)pyrrolidine

- L-N,N-dimethylprolinamide

- L-proline-N,N-dimethylamide

- L-PRO-NME2

- N,N-dimethyl L-prolineamide

- N,N-Dimethyl-L-prolinamide

- CS-0054687

- ((2S)pyrrolidin-2-yl)-N,N-dimethylcarboxamide

- MFCD00083684

- DTXSID50428593

- AKOS016842962

- SCHEMBL894617

- (S)-2-(N, N-dimethylcarbamoyl)pyrrolidine

- (S)-N,N-dimethyl-2-pyrrolidinecarboxamide

- 29802-22-0

- (S)-2(N,N-dimethylcarbamoyl)pyrrolidine

- EN300-315122

- (s)-2-dimethylaminocarbonyl-pyrrolidine

- AC-8665

- GS-5428

- MLLMAIJXIZOSFS-LURJTMIESA-N

- h-pro-nme2, AldrichCPR

- (2S)-N,N-dimethylpyrrolidine-2-carboxamide

-

- MDL: MFCD00083684

- インチ: 1S/C7H14N2O/c1-9(2)7(10)6-4-3-5-8-6/h6,8H,3-5H2,1-2H3

- InChIKey: MLLMAIJXIZOSFS-LURJTMIESA-N

- ほほえんだ: CN(C)C(=O)[C@@H]1CCCN1

計算された属性

- せいみつぶんしりょう: 142.11100

- どういたいしつりょう: 142.111

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 134

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): _0.3

- トポロジー分子極性表面積: 32.3A^2

じっけんとくせい

- 密度みつど: 1.017

- ふってん: 250.2°Cat760mmHg

- フラッシュポイント: 105.1°C

- 屈折率: 1.475

- PSA: 32.34000

- LogP: 0.15540

(2S)-N,N-dimethylpyrrolidine-2-carboxamide セキュリティ情報

(2S)-N,N-dimethylpyrrolidine-2-carboxamide 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(2S)-N,N-dimethylpyrrolidine-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-315122-0.1g |

(2S)-N,N-dimethylpyrrolidine-2-carboxamide |

29802-22-0 | 95% | 0.1g |

$37.0 | 2023-02-24 | |

| abcr | AB510516-5 g |

L-Pro-NMe2; . |

29802-22-0 | 5g |

€581.10 | 2023-01-19 | ||

| Fluorochem | M02954-1g |

H-Pro-NMe2 |

29802-22-0 | 95% | 1g |

£79.00 | 2022-02-28 | |

| Enamine | EN300-315122-0.05g |

(2S)-N,N-dimethylpyrrolidine-2-carboxamide |

29802-22-0 | 95% | 0.05g |

$24.0 | 2023-02-24 | |

| TRC | P756020-5g |

L-Proline Dimethylamide |

29802-22-0 | 5g |

$ 380.00 | 2022-06-03 | ||

| Apollo Scientific | OR17106-1g |

(2S)-N,N-Dimethylpyrrolidine-2-carboxamide |

29802-22-0 | 98% | 1g |

£218.00 | 2025-02-19 | |

| Chemenu | CM197721-25g |

(2S)-N,N-Dimethylpyrrolidine-2-carboxamide |

29802-22-0 | 95% | 25g |

$701 | 2021-06-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125327-1g |

(2S)-N,N-dimethylpyrrolidine-2-carboxamide |

29802-22-0 | 97% | 1g |

¥1505.00 | 2024-08-03 | |

| TRC | P756020-1000mg |

L-Proline Dimethylamide |

29802-22-0 | 1g |

$155.00 | 2023-05-17 | ||

| TRC | P756020-25000mg |

L-Proline Dimethylamide |

29802-22-0 | 25g |

$1803.00 | 2023-05-17 |

(2S)-N,N-dimethylpyrrolidine-2-carboxamide サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:29802-22-0)N,N-二甲基吡咯烷-2-甲酰胺

注文番号:LE1620440

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:29

価格 ($):discuss personally

(2S)-N,N-dimethylpyrrolidine-2-carboxamide 関連文献

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

29802-22-0 ((2S)-N,N-dimethylpyrrolidine-2-carboxamide) 関連製品

- 16395-57-6((S)-5-Oxopyrrolidine-2-carboxamide)

- 16395-58-7(N-Acetyl-L-prolinamide)

- 60675-77-6(Big Gastrin I Human)

- 33996-58-6(Etiracetam)

- 102767-28-2(Levetiracetam)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:29802-22-0)H-PRO-NME2

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:29802-22-0)(2S)-N,N-dimethylpyrrolidine-2-carboxamide

清らかである:99%

はかる:5g

価格 ($):356.0